molecular formula C17H22N8S B2948817 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane CAS No. 2380168-37-4

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

Cat. No.: B2948817
CAS No.: 2380168-37-4
M. Wt: 370.48
InChI Key: ADAHZFJSZVNLIB-UHFFFAOYSA-N
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Description

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane is a complex heterocyclic compound that features a unique combination of triazole, pyridazine, thiadiazole, and diazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Properties

IUPAC Name

5-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8S/c1-12-18-17(26-22-12)24-9-3-8-23(10-11-24)15-7-6-14-19-20-16(25(14)21-15)13-4-2-5-13/h6-7,13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAHZFJSZVNLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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